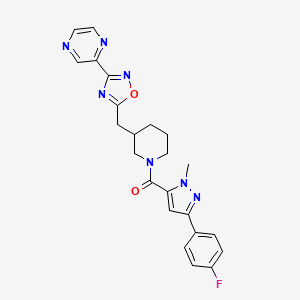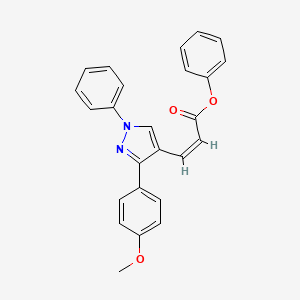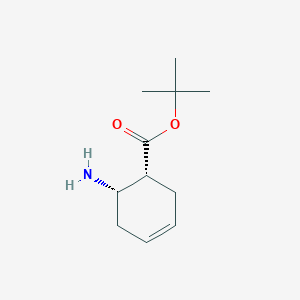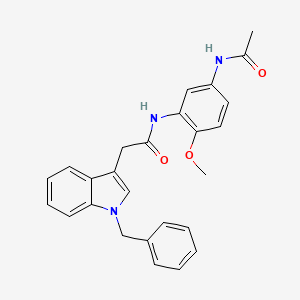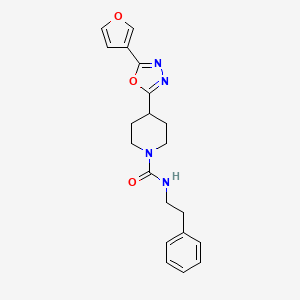
N-(1-Cyclopentyl-4,5,6,7-tetrahydroindazol-4-yl)oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyclopentyl-4,5,6,7-tetrahydroindazol-4-yl)oxirane-2-carboxamide, also known as CPI-1189, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of oxiranes, which are known for their diverse biological activities. CPI-1189 has been found to exhibit promising results in preclinical studies, making it a potential candidate for further investigation.
Mechanism of Action
The exact mechanism of action of N-(1-Cyclopentyl-4,5,6,7-tetrahydroindazol-4-yl)oxirane-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its neuroprotective effects by modulating the expression of various genes involved in oxidative stress and inflammation. In addition, this compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In preclinical studies, this compound has been found to reduce oxidative stress, inflammation, and neuronal cell death. In addition, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(1-Cyclopentyl-4,5,6,7-tetrahydroindazol-4-yl)oxirane-2-carboxamide has several advantages for laboratory experiments. It is a novel compound that exhibits promising results in preclinical studies, making it a potential candidate for further investigation. However, this compound has some limitations, including its low solubility and stability, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the investigation of N-(1-Cyclopentyl-4,5,6,7-tetrahydroindazol-4-yl)oxirane-2-carboxamide. One potential direction is to study its efficacy in clinical trials for the treatment of neurodegenerative disorders. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other diseases. Finally, the development of more stable and soluble formulations of this compound could improve its bioavailability and efficacy.
Synthesis Methods
N-(1-Cyclopentyl-4,5,6,7-tetrahydroindazol-4-yl)oxirane-2-carboxamide can be synthesized through a multi-step process involving the condensation of cyclopentanone with 4,5,6,7-tetrahydroindazole, followed by the addition of epichlorohydrin and subsequent reaction with ammonia. The final product is obtained through chromatographic purification.
Scientific Research Applications
N-(1-Cyclopentyl-4,5,6,7-tetrahydroindazol-4-yl)oxirane-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. Its most notable application is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases.
properties
IUPAC Name |
N-(1-cyclopentyl-4,5,6,7-tetrahydroindazol-4-yl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(14-9-20-14)17-12-6-3-7-13-11(12)8-16-18(13)10-4-1-2-5-10/h8,10,12,14H,1-7,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVAOLCWPPZQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=N2)C(CCC3)NC(=O)C4CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one](/img/structure/B2680163.png)

![3-benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B2680166.png)
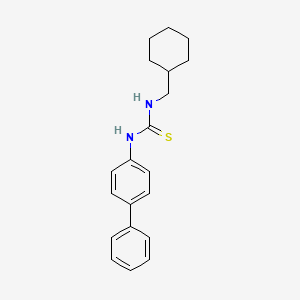
![1-Cyclohexyl-3-[(1-ethyl-2-methylbenzimidazole-5-carbonyl)amino]urea](/img/structure/B2680168.png)

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine](/img/structure/B2680170.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2680173.png)
